molecular formula C15H10ClN3O B4594523 N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide

N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide

Cat. No.: B4594523
M. Wt: 283.71 g/mol
InChI Key: PMQDKGJMGUZTPQ-UHFFFAOYSA-N
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Description

N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide is a synthetic heterocyclic compound featuring a chloroquinoline core linked to a pyridine ring via a carboxamide bridge. This structure classifies it as a valuable chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents . Quinolone-carboxamide derivatives are recognized for their significant research potential in infectious diseases and oncology . For instance, structurally related quinoline-4-carboxamides have been identified as potent antiplasmodial agents with a novel mechanism of action, inhibiting protein synthesis by targeting translation elongation factor 2 (PfEF2) . Simultaneously, other research on quinolone-3-carboxamide analogues has demonstrated promising antiproliferative activity in cellular models of colon carcinoma, suggesting these scaffolds are useful in anticancer research, for example, through the inhibition of targets like PI3Kα . The presence of both chloroquinoline and pyridine-carboxamide moieties in a single molecule provides multiple sites for rational structural optimization and structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-11-3-4-13-12(8-11)14(5-7-18-13)19-15(20)10-2-1-6-17-9-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQDKGJMGUZTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 6 Chloroquinolin 4 Yl Pyridine 3 Carboxamide and Analogues

Strategies for Quinoline (B57606) Core Synthesis

The formation of the quinoline ring system is a foundational aspect of organic chemistry, with several classic and modern methods available to chemists. The choice of method often depends on the desired substitution pattern on the final molecule. For the target compound, a key precursor is a quinoline ring chlorinated at the C-6 position and functionalized at the C-4 position for subsequent amination.

Classic Cyclization Reactions (e.g., Doebner-von Miller, Skraup)

Classic cyclization reactions provide robust pathways to the quinoline scaffold from simple aromatic amine precursors. To achieve the desired 6-chloro substitution, these reactions typically commence with a 4-chloroaniline (B138754) starting material.

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a chemical reaction used to synthesize quinolines. wikipedia.orgwordpress.com In its archetypal form, aniline (B41778) is heated with sulfuric acid, glycerol (B35011), and an oxidizing agent, such as nitrobenzene, to produce quinoline. wikipedia.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgpharmaguideline.com This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration, and a final oxidation step yields the quinoline ring system. iipseries.org While effective, the reaction can be violent and is often conducted in the presence of ferrous sulfate (B86663) to moderate its pace. wikipedia.org

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. slideshare.netwikipedia.org This method involves the reaction of an aromatic amine (such as 4-chloroaniline) with α,β-unsaturated carbonyl compounds. slideshare.netwikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org This approach offers greater flexibility than the Skraup synthesis as the use of various α,β-unsaturated aldehydes or ketones allows for the introduction of substituents onto the heterocyclic portion of the quinoline ring. nih.gov

ReactionAromatic AmineCarbonyl SourceKey ReagentsProduct Type
Skraup Synthesis Aniline or substituted anilineGlycerol (forms acrolein in situ)H₂SO₄, Oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolines
Doebner-von Miller Reaction Aniline or substituted anilineα,β-Unsaturated aldehyde or ketoneAcid catalyst (Brønsted or Lewis)Substituted quinolines

Vilsmeier-Haack Formylation in Quinoline Construction

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic compounds and has been adapted for the construction of functionalized quinoline rings. niscpr.res.indut.ac.za This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemijournal.com

In the context of quinoline synthesis, N-arylacetamides can undergo cyclization under Vilsmeier-Haack conditions to yield 2-chloro-3-formylquinolines. niscpr.res.in The reaction involves the formation of a halomethyleniminium salt intermediate which acts as the electrophile. niscpr.res.in This methodology is particularly useful for producing quinolines with both a chloro group at the C-2 position and a formyl group at the C-3 position, which are versatile handles for further synthetic transformations. niscpr.res.inchemijournal.com The reaction is often regioselective and provides good yields, especially when the starting N-arylacetamide contains electron-donating groups. niscpr.res.in

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a highly effective method for the synthesis of quinoline-4-carboxylic acids and their derivatives. wikipedia.orgmdpi.com The reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgijsr.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The enamine then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline-4-carboxylic acid. wikipedia.orgijsr.net This method is particularly valuable as it directly installs a carboxylic acid group at the C-4 position, which can be a precursor to the 4-amino group required for the final target molecule. ui.ac.id By using substituted isatins, various functional groups can be introduced onto the benzene (B151609) portion of the quinoline ring.

ReactionKey ReactantsKey ReagentsPrimary Product
Vilsmeier-Haack Cyclization N-ArylacetamidePOCl₃, DMF2-Chloro-3-formylquinoline
Pfitzinger Reaction Isatin, Carbonyl compound (with α-CH₂)Strong base (e.g., KOH)Quinoline-4-carboxylic acid

Synthesis of Substituted Quinolines with Halogenation at C-6 and C-4 Positions

The synthesis of the key intermediate, 6-chloro-4-aminoquinoline, requires specific placement of halogen and amino functionalities. The chlorine atom at the C-6 position is typically introduced by starting with a correspondingly substituted aniline, namely 4-chloroaniline, in one of the classic cyclization reactions mentioned previously (e.g., Skraup or Doebner-von Miller).

The functionalization at the C-4 position is more complex. A common and efficient strategy involves the synthesis of a 6-chloro-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-4(1H)-one). This intermediate can then be converted to the highly reactive 4,6-dichloroquinoline (B1298317). This chlorination is typically achieved by treating the 4-quinolone with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.

Once 4,6-dichloroquinoline is obtained, the chlorine atom at the C-4 position is significantly more reactive towards nucleophilic aromatic substitution than the one at C-6. This allows for the selective displacement of the C-4 chlorine by an amino group. This amination step is the final transformation to yield 6-chloro-4-aminoquinoline, the direct precursor for the subsequent amidation. The reaction of 4,7-dichloroquinoline (B193633) with various amines to produce 4-aminoquinoline (B48711) derivatives is a well-established procedure. nih.govplos.org Similarly, reacting 4,6-dichloroquinoline with an ammonia (B1221849) source or a protected amine followed by deprotection would yield the desired 6-chloro-4-aminoquinoline.

Approaches for Pyridine (B92270) Carboxamide Moiety Elaboration

With the 6-chloro-4-aminoquinoline core in hand, the final step is the formation of the amide bond linking it to the pyridine-3-carbonyl group.

Amidation Reactions for Pyridine-3-carboxamide (B1143946) Formation

Amide bond formation is one of the most fundamental reactions in organic synthesis. The coupling of 6-chloro-4-aminoquinoline with pyridine-3-carboxylic acid (nicotinic acid) can be achieved through several standard amidation protocols.

A common method involves the activation of the carboxylic acid group of nicotinic acid. This can be done by converting it to a more reactive species, such as an acid chloride. Reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields nicotinoyl chloride. This activated intermediate readily reacts with the nucleophilic 4-amino group of 6-chloro-4-aminoquinoline, typically in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction, to form the final product, N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide.

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the direct amidation of nicotinic acid with 6-chloro-4-aminoquinoline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- or uronium-based reagents activate the carboxylic acid in situ, allowing for a direct and often high-yielding reaction with the amine under mild conditions. Boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have also been shown to be effective for direct amidation reactions. acs.org

A related synthesis of N-(pyridine-3-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide was achieved by refluxing ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate with 3-aminopyridine (B143674), demonstrating the formation of a similar amide linkage. mdpi.com This highlights the general applicability of coupling quinoline and pyridine moieties through an amide bond.

Coupling Reactions for Carboxamide Linkage

The formation of the amide bond between the 4-amino-6-chloroquinoline core and the nicotinic acid (pyridine-3-carboxylic acid) moiety is a critical step in the synthesis of the target compound. This transformation is typically achieved through various coupling reactions that activate the carboxylic acid group, facilitating its reaction with the amine.

A common approach involves the direct condensation of a quinoline precursor with an appropriate aminopyridine. For instance, the synthesis of the analogous compound, N-(pyridine-3-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, was accomplished by reacting ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate with 3-aminopyridine. This reaction was carried out in tetrahydrofuran (B95107) (THF) with a few drops of dimethylformamide (DMF) and refluxed for 72 hours. mdpi.com The progress of the reaction was monitored by thin-layer chromatography (TLC) until the starting ester was consumed, resulting in the precipitation of the desired product. mdpi.com

More generally, the formation of amide bonds can be facilitated by a wide array of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. The choice of reagent can influence reaction times, yields, and the suppression of side reactions.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesByproducts
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Ureas
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Triphenylphosphine oxide
Uronium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Tetramethylurea

These coupling reactions are typically performed in aprotic solvents such as DMF, dichloromethane (B109758) (DCM), or THF. The addition of a non-nucleophilic base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

Convergent and Linear Synthesis Pathways for the Hybrid Structure

General Synthetic Routes to N-(quinolinyl)pyridine-carboxamides

Synthesis of 6-chloro-4-aminoquinoline: This can be prepared from commercially available starting materials through established quinoline synthesis methods, such as the Conrad-Limpach or Doebner-von Miller reactions, followed by amination at the 4-position.

Activation of Nicotinic Acid: Nicotinic acid can be converted to a more reactive derivative, such as an acid chloride or an active ester, to facilitate the subsequent coupling reaction.

Coupling: The final step involves the reaction of the synthesized 6-chloro-4-aminoquinoline with the activated nicotinic acid derivative to form the desired this compound.

Table 2: Comparison of Convergent and Linear Synthesis Strategies

FeatureConvergent SynthesisLinear Synthesis
Overall Yield Generally higherGenerally lower for long sequences
Efficiency More efficient for complex moleculesCan be less efficient
Flexibility Allows for parallel synthesis of fragmentsSequential, less flexible
Purification Intermediates are simpler and easier to purifyIntermediates can be complex

Stereoselective Synthesis of Advanced Intermediates (if applicable)

The structure of this compound itself is achiral. However, if chiral centers were to be introduced into either the quinoline or pyridine moieties of its analogues, stereoselective synthesis of the corresponding advanced intermediates would be necessary.

For quinoline derivatives, asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts. For instance, a chiral Ti(IV) complex has been utilized as a Lewis acid catalyst to promote an asymmetric inverse-electron-demand Diels-Alder reaction for the synthesis of tetrahydroquinoline derivatives with high enantioselectivity. nih.gov Another approach involves the use of chiral derivatizing reagents. Quinoline-based chiral reagents have been synthesized by incorporating chiral amino acids, such as L-proline or L-valine. asianpubs.orgasianpubs.orgresearchgate.net These chiral reagents can then be used to derivatize racemic mixtures, allowing for the separation of diastereomers via techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). asianpubs.orgasianpubs.orgresearchgate.net

The synthesis of chiral pyridine carboxamides can also be achieved by employing chiral starting materials. For example, chiral linear and macrocyclic pyridine carboxamides have been prepared starting from pyridine-2,6-dicarbonyl dichloride and coupling it with chiral amino acid esters, such as D-alanyl methyl ester. nih.gov

Isolation and Characterization Techniques (excluding basic identification data)

Beyond routine identification, a comprehensive characterization of this compound and its analogues requires advanced analytical techniques to ensure purity and elucidate detailed structural features.

For the isolation and purification of the final compound and its intermediates, preparative high-performance liquid chromatography (prep HPLC) is a powerful tool. lcms.czteledynelabs.comwarwick.ac.uk This technique allows for the separation of the target molecule from unreacted starting materials, byproducts, and other impurities with high resolution, yielding highly pure samples. lcms.czteledynelabs.comwarwick.ac.uk The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase composition is crucial for achieving optimal separation. sielc.com For complex mixtures, affinity-ligand pH-zone-refining counter-current chromatography has also been employed for the preparative separation of quinoline derivatives. nih.gov

Advanced characterization techniques provide in-depth structural information:

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for confirming the molecular weight and elucidating the fragmentation patterns of the synthesized compounds. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural features, such as the cleavage of the amide bond or fragmentation within the quinoline or pyridine rings, can be identified, providing a high degree of confidence in the structural assignment. nih.gov Hybrid mass spectrometers, which combine different types of mass analyzers, can offer enhanced performance characteristics for these analyses.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR provide basic structural information, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping resonances. nih.gov

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons.

HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different parts of the molecule, such as linking the protons on the pyridine ring to the carbonyl carbon of the amide. nih.gov

These advanced techniques, in conjunction with standard methods, provide a robust framework for the isolation of highly pure this compound and the unequivocal confirmation of its chemical structure.

Impact of Substituents on the Quinoline Ring System

The quinoline core is a key determinant of the molecule's interaction with its biological targets. Modifications to this ring system, particularly through halogenation and the introduction of other substituents at various positions, have been shown to significantly modulate activity.

Role of Halogenation (e.g., Chlorine at C-6, C-7) on Biological Efficacy

Halogenation on the quinoline ring is a crucial factor influencing the biological efficacy of this class of compounds. The presence of a halogen atom, particularly at the C-6 position, is often associated with enhanced activity.

Research on quinoline-4-carboxamide derivatives as antimalarial agents has demonstrated the importance of a halogen at the R¹ position (equivalent to C-6). In one study, replacing a bromine atom with chlorine was well-tolerated and did not result in a significant loss of potency against Plasmodium falciparum. nih.govacs.org This substitution was also beneficial for improving physicochemical properties by decreasing the calculated logP (clogP) and molecular weight. nih.govacs.org Conversely, the complete removal of the halogen from this position led to a notable eight-fold decrease in potency, highlighting the positive contribution of the halogen to the compound's activity. nih.govacs.org While a fluorine substitution was also tolerated and helped reduce lipophilicity, the resulting compound still suffered from poor solubility and metabolic stability. nih.govacs.org

Similarly, SAR studies on other quinoline-based scaffolds, such as 1-phenylbenzazepines, have indicated that the presence of a 6-chloro group can enhance affinity for biological targets like the D1 dopamine (B1211576) receptor. mdpi.com The substituent at the C-6 position can also influence the electronic environment of the entire ring system, affecting the chemical shifts of protons and carbons at other positions, such as C-5, C-7, and C-8. researchgate.netdntb.gov.ua

Table 1: Effect of Halogenation at the Quinoline C-6 Position on Antiplasmodial Activity (P. falciparum 3D7)
CompoundR¹ Substituent (C-6)EC₅₀ (nM)
Analog with Bromine-Br120
Analog with Chlorine (10)-ClN/A (tolerated without significant loss of activity)
Analog with Fluorine (11)-FN/A (tolerated without significant loss of activity)
Analog without Halogen (12)-H~960 (8-fold drop in potency)

Influence of Other Substituents (e.g., methyl, methoxy (B1213986), aryl, triazolyl) at C-2, C-4, C-5, C-8 Positions

Beyond halogenation, the introduction of other functional groups at various positions on the quinoline ring has been explored to optimize biological activity. Studies on quinoline derivatives have shown that positions such as C-2, C-4, C-5, and C-8 are amenable to substitution, which can influence potency and pharmacokinetic properties. nih.govnih.gov

In the quinoline-4-carboxamide series, the C-2 position (termed R³) was identified as a key site for modification. Aromatic substitutions at this position were found to contribute significantly to the molecule's lipophilicity. nih.gov A one-pot chlorination and amide formation method was utilized to synthesize derivatives where the C-2 position was modified. nih.govacs.org This involved an aromatic nucleophilic substitution or a Suzuki coupling to introduce a range of amine and aromatic substituents, respectively. nih.govacs.org

Modifications on the Pyridine-3-carboxamide Fragment

The pyridine-3-carboxamide portion of the molecule serves as a critical interaction domain, and its modification offers another avenue for modulating biological activity. Both the pyridine ring itself and the connecting carboxamide linker are important targets for SAR studies.

Effects of Pyridine Ring Substitution (e.g., at C-2, C-4, C-5, C-6)

The substitution pattern on the pyridine ring can dramatically alter a compound's affinity, efficacy, and selectivity for its target. nih.gov The electronic properties of the pyridine ring are key; as a π-deficient aromatic system, it is generally deactivated towards electrophilic substitution but activated for nucleophilic substitution, particularly at the C-2 and C-4 positions. uoanbar.edu.iq

SAR studies on various pyridine-containing compounds have shown that the type and position of substituents are critical. For instance, in a series of pyridine-3-carboxamide analogs developed to treat bacterial wilt, the positions and types of substituents on the aromatic rings strongly influenced their biological activity. researchgate.netsemanticscholar.org Specifically, electron-donating substitutions were found to increase antibacterial activity. nih.gov The introduction of groups like hydroxyl (-OH) and methoxy (-OCH₃) can enhance the antiproliferative activity of pyridine derivatives. nih.gov The nitrogen atom in the pyridine ring can also act as a directing group in certain chemical reactions, facilitating functionalization at specific positions. nih.gov

Variations in the Carboxamide Linkage and N-Substituents

The carboxamide linkage (–CONH–) is not merely a spacer but an essential functional group that often participates in key hydrogen bonding interactions with biological targets. researchgate.netnih.gov The amide NH proton, in particular, is frequently crucial for activity.

In studies of quinoline-4-carboxamide antimalarials, the importance of the amide NH was demonstrated when capping it with a methyl group, which resulted in an 87-fold decrease in potency. acs.org This highlights the role of the amide proton as a hydrogen bond donor. The group attached to the amide nitrogen (the N-substituent) also plays a significant role. Replacing the pyridine-3-yl moiety with non-aromatic amines, such as ethyl-linked piperidine (B6355638) or pyrrolidine (B122466), retained similar activity, suggesting that the key feature is the hydrogen bonding potential and basicity rather than the aromaticity of the ring. acs.org However, replacing the basic pyrrolidine with a less basic morpholine (B109124) led to a 12-fold drop in potency, underscoring the importance of the N-substituent's basicity. acs.org

Table 2: Effect of Carboxamide and N-Substituent Modification on Antiplasmodial Activity (P. falciparum 3D7)
CompoundModificationEC₅₀ (nM)Fold Change in Potency
Reference Compound (47, N-H)-1-
N-Methylated AnalogAmide NH capped with -CH₃8787-fold decrease
Reference Compound (with pyrrolidine)-N/A-
Morpholine Analog (46)Pyrrolidine replaced with MorpholineN/A12-fold decrease

Conformational Analysis and Bioactive Conformations

For molecules containing linked aromatic rings like this compound, rotation around the single bonds (e.g., the amide C-N bond and the quinoline-amide bond) allows the molecule to adopt various conformations. Theoretical studies on similar fragments, such as 2-formyl-pyridine, show that electrostatic interactions are mainly responsible for determining the relative stability of different conformers. rsc.org

In related structures, such as (iso)quinolinyl-pyridine-dicarboxamides, the bioactive conformation often involves specific spatial arrangements of the aromatic rings. mdpi.com For example, a docked conformation might show the pyridine group stacking with a residue in the binding site, while the quinoline moieties are rotated at an angle, allowing them to interact with other parts of the target. mdpi.com The amide linkage plays a crucial role in orienting the two ring systems relative to each other. The planarity of the amide bond restricts rotation, but the flanking single bonds allow for significant conformational flexibility, which is essential for the molecule to adapt its shape to fit the binding pocket of its biological target.

Physicochemical Parameters and Their Correlation with Activity

The biological activity of this compound derivatives is intricately linked to their physicochemical properties. Variations in parameters such as lipophilicity, electronic effects, and steric factors introduced by different substituents can significantly modulate the potency and efficacy of these compounds. Understanding these correlations is crucial for the rational design of more effective analogs.

Electronic properties of the substituents on both the quinoline and pyridine rings also have a profound impact on activity. The presence of electron-withdrawing or electron-donating groups can influence the electron density of the aromatic systems and the amide linker. These changes can affect the compound's ability to form key interactions, such as hydrogen bonds or π-π stacking, with its biological target. For instance, studies on related quinoline-carboxamide series have demonstrated that substitutions with highly electronegative groups can enhance the affinity of the compounds for their targets. nih.gov

The spatial arrangement and size of substituents, or steric factors, are also determinant of biological activity. The introduction of bulky groups can either enhance binding by promoting a more favorable conformation or hinder it by causing steric clashes within the binding site of the target protein. The length and flexibility of any linker chains are also important, as they can dictate the optimal positioning of the key pharmacophoric elements of the molecule. acs.org

Basicity is another key parameter, particularly for derivatives containing amine functionalities. The basicity of these groups can influence the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with the target. In some series of quinoline-4-carboxamides, a reduction in basicity at certain positions has been shown to result in a decrease in potency. acs.org

The interplay of these physicochemical parameters is complex, and often, optimizing one property can have a detrimental effect on another. Therefore, a multi-parameter optimization approach is typically required in the design of new this compound derivatives with improved therapeutic potential.

Physicochemical ParameterGeneral Correlation with Biological Activity
Lipophilicity A balanced lipophilicity is often required for optimal activity, influencing solubility and cell permeability. nih.govnih.gov
Electronic Effects Electron-withdrawing or -donating groups can modulate target affinity by altering the electronic distribution of the molecule. nih.gov
Steric Factors The size and shape of substituents can impact the binding affinity by influencing the compound's conformation and fit within the target's binding site. acs.org
Basicity The basicity of amine-containing derivatives can affect their ionization state, solubility, and target interactions. acs.org

Synthesis and Derivatization Strategies

The synthesis of N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide would likely involve the coupling of a 4-amino-6-chloroquinoline precursor with nicotinic acid or an activated derivative thereof. Several synthetic strategies for related quinoline-carboxamides have been reported.

A common approach involves the amidation reaction between a quinoline (B57606) amine and a carboxylic acid, often facilitated by a coupling agent. For example, the synthesis of N-(pyridine-3-yl)-2-(p-tolyl)quinoline-4-carboxamide was achieved by coupling the corresponding quinoline-4-carboxylic acid with 3-aminopyridine (B143674) using EDC and HOBt in DMF. nih.govacs.org A similar strategy could be adapted for the synthesis of the title compound.

Another potential route could involve the reaction of 4-amino-6-chloroquinoline with nicotinoyl chloride, the acid chloride of nicotinic acid. This would be a direct and efficient method for forming the amide bond.

The modular nature of these synthetic approaches allows for the generation of a library of derivatives. Variations in the substituents on both the quinoline and pyridine (B92270) rings can be readily introduced to explore the structure-activity relationships (SAR) of this class of compounds.

Pre Clinical Biological Activities of N 6 Chloroquinolin 4 Yl Pyridine 3 Carboxamide Analogues

Anticancer and Antiproliferative Activities

The quinoline (B57606) and pyridine (B92270) carboxamide scaffolds are central to the design of numerous compounds tested for their ability to inhibit cancer cell growth and proliferation.

Derivatives and analogues built upon similar quinoline carboxamide structures have shown significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives displayed notable antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. nih.govmdpi.com Similarly, other studies on related structures, such as quinoline-4-carboxamide derivatives and coumarin-3-yl carboxamides, have reported potent cytotoxicity against breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT) cell lines. nih.govjournalajbgmb.com

Research on halogenated benzofuran (B130515) carboxylates, which share structural motifs, also confirmed cytotoxic potential against lung cancer (A549), liver cancer (HepG2), and colon cancer (HCT116) cells. mdpi.com Furthermore, 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides, closely related analogues, showed high activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Analogues IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Compound Type Cell Line HCT-116 Caco-2 MCF-7 HepG-2 A549 Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19) Colon/Colorectal 5.3 17.0 - - - nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21) Colon/Colorectal 4.9 18.9 - - - nih.gov
Plastoquinone (B1678516) Analogue (AQ-12) Colon/Breast 5.11 - 6.06 - - nih.gov
4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamides Colon/Breast 4-43 - 4-43 - - mdpi.com
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Cmpd 7) Lung/Liver - - - 11 6.3 mdpi.com

A primary mechanism behind the anticancer activity of these analogues is the induction of apoptosis, or programmed cell death. Studies on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives demonstrated their potential to induce apoptosis in cancer cells. nih.govnih.gov One specific plastoquinone analogue, AQ-12, was shown to augment apoptosis in both HCT-116 and MCF-7 cells. nih.gov

Further investigations into the mechanisms of action have revealed that these compounds can interfere with the normal progression of the cell cycle. For example, certain halogenated benzofuran derivatives were found to cause cell cycle arrest. One compound induced arrest at the G2/M phase in HepG2 cells, while another caused arrest at the S and G2/M phases in A549 cells, thereby preventing the cancer cells from dividing and proliferating. mdpi.com

An important characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research has shown that some analogues possess this crucial selectivity. For instance, a study on 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides found that while the compounds were highly active against three human cancer cell lines, they showed selectivity relative to the noncancerous keratinocyte cell line HaCaT. mdpi.com Similarly, derivatives of the natural product Dieckol demonstrated highly structure-dependent cytotoxicity in A549 lung cancer cells while exhibiting low cytotoxicity in normal cells. mdpi.com This selective action is a promising feature for developing targeted cancer therapies with potentially fewer side effects.

The anticancer potential of these compounds has been further evaluated in non-human, in vivo models. Pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors, which are structurally related to the core molecule, have demonstrated anticancer activity in mouse xenograft models. nih.gov These studies, where human tumors are grown in immunocompromised mice, provide crucial proof-of-concept that the in vitro cytotoxic effects can translate to tumor growth inhibition in a living organism.

Antimalarial Activities

The 4-aminoquinoline (B48711) core is famously represented by the antimalarial drug chloroquine (B1663885). Consequently, analogues of N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide have been extensively investigated for their potential to combat malaria, especially strains resistant to existing therapies.

A significant challenge in malaria treatment is the widespread resistance of the Plasmodium falciparum parasite to drugs like chloroquine. nih.gov Research has focused on designing chloroquine analogues that can overcome this resistance. A class of hybrid molecules termed 'reversed chloroquines' (RCQs) was designed based on the haloquinoline core and tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov The prototype molecule was effective at low nanomolar concentrations against both types of strains. nih.govnih.gov

Similarly, other research has identified pyridine carboxamides and thioamides with potent antiplasmodial activity that are equally effective against both CQS and CQR parasites. nih.govmalariaworld.org Acetylenic chloroquine analogues have also been shown to potently inhibit CQR strains of the parasite, indicating that modifications to the side chain of the 4-aminoquinoline structure can successfully overcome known resistance mechanisms. escholarship.org

Table 2: Antimalarial Activity of Selected Analogue Classes

Analogue Class Target Efficacy Against CQS Strains Efficacy Against CQR Strains Reference
'Reversed Chloroquines' (RCQs) Plasmodium falciparum Yes Yes nih.gov
Pyridine Carboxamides/Thioamides Plasmodium falciparum Yes Yes nih.govmalariaworld.org
Acetylenic Chloroquine Analogues Plasmodium falciparum Yes Yes escholarship.org
Quinoline-4-carboxamides Plasmodium falciparum Yes Not Specified sonar.ch

Activity Against Plasmodium berghei in Murine Models

Analogues of this compound, particularly those within the quinoline-4-carboxamide class, have demonstrated significant efficacy in murine models of malaria. A series of these analogues underwent optimization for their pharmacokinetic profiles, leading to several compounds with excellent oral efficacy in the Plasmodium berghei malaria mouse model. nih.gov Notably, some of these optimized compounds exhibited ED90 values below 1 mg/kg when administered orally over four days, indicating potent in vivo antimalarial activity. nih.gov

In contrast, another related class of compounds, the pyrazolopyridine 4-carboxamides, showed poor performance in a P. berghei asexual blood stage mouse model. deakin.edu.au This was attributed to low metabolic stability and a slow parasite killing rate, highlighting the structural nuances that dictate in vivo efficacy. deakin.edu.au

A 4-day suppressive test is a standard method to evaluate the in vivo antimalarial activity of compounds, where the reduction in parasitemia is a key indicator of efficacy. parahostdis.org The survival rate of infected mice is also a critical measure of a compound's potential. parahostdis.org

**Table 1: In Vivo Antimalarial Activity of Selected Analogue Classes Against *Plasmodium berghei***

Compound Class Mouse Model Efficacy Reference
Quinoline-4-carboxamides P. berghei ED90 < 1 mg/kg (oral, 4 days) nih.gov
Pyrazolopyridine 4-carboxamides P. berghei Poor performance deakin.edu.au

Inhibition of Heme Crystallization (β-hematin formation)

A primary mechanism of action for many quinoline-based antimalarial drugs is the inhibition of heme detoxification in the parasite, which occurs through the crystallization of heme into hemozoin (β-hematin). While this is a known target for compounds like chloroquine, studies on pyridine carboxamide and thiocarboxamide analogues have revealed alternative mechanisms.

Research on a series of pyridine carboxamides and their corresponding thiocarboxamide analogues indicated that their antiplasmodial activity was not a result of inhibiting hemozoin formation. nih.gov One of the most potent compounds in the thiopicolinamide series, for instance, did not show any significant inhibition of β-hematin formation, suggesting a different mode of action against the malaria parasite. nih.gov This finding underscores the diverse mechanisms through which this compound analogues may exert their antimalarial effects.

Antimicrobial, Antibacterial, and Antitubercular Activities

Analogues of this compound have shown considerable promise as antibacterial agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A series of pyridine-coupled pyrazoles were synthesized and screened for their minimum inhibitory concentrations (MIC) against MRSA. One of the compounds exhibited good antibacterial activity with a MIC value of 21 μg/mL. nih.gov

Furthermore, a study on alkyl pyridinol compounds, which share the pyridine core, demonstrated potent antibacterial activity against various S. aureus strains, including MRSA. The MIC values for the most potent of these compounds ranged from 0.5 to 1 μg/mL. mdpi.com Synthetic chlorochromate derivatives of pyridine and quinoline have also been shown to be active against Staphylococcus aureus and Bacillus subtilis, with MICs ranging from 125 to 500 μg ml−1. researchgate.net

Table 2: Antibacterial Activity of Selected Analogues Against Gram-Positive Bacteria

Compound Class/Analogue Bacterial Strain(s) MIC (μg/mL) Reference
Pyridine-coupled pyrazole MRSA 21 nih.gov
Alkyl pyridinol compound S. aureus, MRSA 0.5 - 1 mdpi.com
Pyridinium chlorochromate S. aureus, B. subtilis 125 - 250 researchgate.net
Quinolinium chlorochromate S. aureus, B. subtilis 250 - 500 researchgate.net

The activity of this compound analogues against Gram-negative bacteria appears to be more varied. Some studies have shown limited direct antibacterial efficacy. For instance, a series of alkyl pyridinol compounds were found to be completely ineffective against Pseudomonas aeruginosa. mdpi.com

However, other research has indicated that certain heterocyclic carboxamides can act as efflux pump inhibitors (EPIs) in P. aeruginosa, thereby potentiating the activity of other antimicrobial drugs. mdpi.com While these compounds may not have potent intrinsic antibacterial activity, their ability to reverse antimicrobial resistance is a significant finding. mdpi.com Synthetic chlorochromate derivatives of pyridine and quinoline have also demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with MIC values in the range of 125–500 μg ml−1. researchgate.net

Table 3: Antibacterial Activity of Selected Analogues Against Gram-Negative Bacteria

Compound Class/Analogue Bacterial Strain(s) Activity/MIC (μg/mL) Reference
Alkyl pyridinol compounds P. aeruginosa Ineffective mdpi.com
Heterocyclic carboxamides P. aeruginosa Efflux pump inhibition mdpi.com
Pyridinium chlorochromate E. coli, P. aeruginosa 125 - 250 researchgate.net
Quinolinium chlorochromate E. coli, P. aeruginosa 250 - 500 researchgate.net

Several analogues of this compound have demonstrated notable antifungal properties. A series of pyridine amide derivatives were synthesized and showed potent in vitro antifungal activity against Candida albicans and Aspergillus fumigatus. The MIC values of these compounds were comparable to those of the commonly used antifungal agents fluconazole (B54011) and amphotericin B. researchgate.net

Another study on synthetic 3-alkylpyridine alkaloid analogues revealed potent antifungal effects. One of the lead compounds exhibited fungistatic and fungicidal activity against C. albicans with a MIC of 7.8 μg/mL and a minimum fungicidal concentration (MFC) of 62.5 μg/mL. scielo.br This compound was also active against other Candida species. scielo.br These findings highlight the potential of the pyridine carboxamide scaffold in the development of new antifungal agents.

Table 4: Antifungal Activity of Selected Analogues

Compound Class/Analogue Fungal Strain(s) MIC (μg/mL) Reference
Pyridine amide derivatives C. albicans, A. fumigatus Comparable to fluconazole and amphotericin B researchgate.net
3-Alkylpyridine alkaloid analogue C. albicans 7.8 scielo.br

The development of novel antitubercular agents is a critical area of research, and analogues of this compound have emerged as promising candidates. A study focusing on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, a 6-chloroquinoline (B1265530) derivative demonstrated the highest activity with a MIC of 12.5 μg/mL. nih.gov

In another study, a series of pyrimidine (B1678525) carboxamides were synthesized and evaluated for their anti-tubercular properties. Several of these compounds demonstrated excellent in vitro activities with MIC90 values below 1.00 μM against the replicating H37Rv Mtb strain. sciety.org These compounds were also found to be bactericidal. sciety.org The pyridine carboxamide scaffold has also been identified as a promising starting point for the development of new drugs against M. tuberculosis, with some derivatives showing activity against drug-resistant strains. nih.gov

**Table 5: Antitubercular Activity of Selected Analogues Against *Mycobacterium tuberculosis***

Compound Class/Analogue Bacterial Strain MIC/MIC90 Reference
2-(N-aryl-1,2,3-triazol-4-yl) 6-chloroquinoline derivative M. tuberculosis H37Rv 12.5 μg/mL nih.gov
Pyrimidine carboxamides M. tuberculosis H37Rv < 1.00 μM sciety.org
Pyridine carboxamide derivative (MMV687254) M. tuberculosis Active against drug-resistant strains nih.gov

Other Investigated Biological Activities (e.g., Immunosuppressive, Antidiabetic)

Beyond their well-documented roles in other therapeutic areas, analogues of this compound have been explored for a variety of other potential preclinical biological activities, most notably for their immunosuppressive and antidiabetic effects. These investigations highlight the versatility of the quinoline carboxamide scaffold in interacting with diverse biological targets.

Immunosuppressive Activity

Several quinoline-3-carboxamide (B1254982) analogues have demonstrated significant immunomodulatory properties, suggesting their potential in the treatment of autoimmune diseases. These compounds have been shown to influence the proliferation and function of various immune cells.

One prominent analogue, ABR-215757 (Linomide), has been effective in several in vivo mouse models of human inflammatory autoimmune diseases. nih.gov In vitro studies using GM-CSF stimulated bone marrow cell cultures showed that ABR-215757 dose-dependently increased the frequency of dendritic cells while reducing the frequency of Gr-1+ cells by inhibiting their proliferation. nih.gov This selective effect on Gr-1+ cells was further confirmed in vivo, where treatment with ABR-215757 reduced the accumulation of these cells during inflammation. nih.gov These findings suggest that the compound may ameliorate autoimmune conditions by blocking the proliferation of Gr-1+ cells during inflammation-induced mobilization of myeloid cells. nih.gov

The broader class of quinoline-3-carboxamides (B1200007) has been recognized for its potential in treating autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. nih.gov Another analogue, Tasquinimod, a second-generation quinolinone-3-carboxamide, has exhibited not only anti-tumor and antiangiogenic properties but also immune-modulatory effects in preclinical models. nih.gov The immunosuppressive effects of a series of novel quinolinone–carboxamide derivatives have been linked to the inhibition of IL-2 released from activated T cells. nih.gov

Table 1: Preclinical Immunosuppressive Activity of Selected this compound Analogues

Compound/Analogue Class Model/System Key Findings Reference(s)
ABR-215757 (Linomide) In vivo mouse models of inflammation; In vitro GM-CSF stimulated bone marrow cell cultures Reduced accumulation of Gr-1(+) cells during inflammation in vivo. Inhibited proliferation of Gr-1(+) cells in vitro. nih.gov
Tasquinimod Preclinical models of prostate cancer and other solid tumors Demonstrated antiangiogenic, antitumor, and immune-modulatory properties. nih.gov
Quinoline-3-carboxamides (General Class) Not specified Investigated for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. nih.gov

| Novel quinolinone–carboxamide derivatives | Activated T cells | Exhibited immunosuppressive effects on IL-2 release. | nih.gov |

Antidiabetic Activity

The quinoline scaffold, particularly when incorporated into amide-containing structures, has also been a subject of investigation for potential antidiabetic agents. Research in this area has focused on the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase.

In one study, novel quinoline and naphthalene-incorporated hydrazineylidene–propenamide analogues were designed and synthesized. mdpi.com The rationale for their development was based on the bioisosteric features of existing amide-based type 2 antidiabetic drugs. mdpi.com These newly synthesized compounds were subjected to in silico and in vitro enzyme inhibition studies to evaluate their antidiabetic potential. mdpi.com

Another research effort focused on quinoline- and isoindoline-integrated polycyclic compounds as dual inhibitors of α-glycosidase and α-amylase. mdpi.com A particular pyridine derivative from this series, compound 7d , demonstrated significant antioxidant activity and noteworthy inhibitory action against both α-glycosidase (IC₅₀: 0.07 mM) and α-amylase (IC₅₀: 0.21 mM), comparing favorably to the standard drug acarbose (B1664774). mdpi.com

Furthermore, a series of quinoline–pyrazolopyrimidine hybrids and quinoline‐4‐arylamines were synthesized and evaluated for their α-glucosidase inhibitory properties. nih.gov Two compounds from this series, one with a 4‐methylpiperidine group and another with a para‐trifluoromethoxy group, showed potent α-glucosidase inhibition with IC₅₀ values of 46.70 µM and 40.84 µM, respectively, which were better than the reference inhibitor acarbose (IC₅₀=51.73 µM). nih.gov Molecular docking studies suggested that these compounds act as orthosteric inhibitors, binding to the catalytic site of α-glucosidase. nih.gov

Table 2: Preclinical Antidiabetic Activity of Selected this compound Analogues

Compound/Analogue Class Target(s) Key Findings Reference(s)
Quinoline and naphthalene-incorporated hydrazineylidene–propenamide analogues Not specified Investigated for antidiabetic properties through in silico and in vitro enzyme inhibition studies. mdpi.com
Compound 7d (an isoindoline–pyridine derivative) α-glycosidase, α-amylase Showed significant inhibitory activity against both enzymes (IC₅₀: 0.07 mM for α-glycosidase and 0.21 mM for α-amylase). mdpi.com
Quinoline–pyrazolopyrimidine hybrid with 4-methylpiperidine α-glucosidase Exhibited potent α-glucosidase inhibition (IC₅₀ = 46.70 µM). nih.gov

| Quinoline‐4‐arylamine with para-trifluoromethoxy group | α-glucosidase | Showed strong α-glucosidase inhibition (IC₅₀ = 40.84 µM). | nih.gov |

Based on a thorough review of the available scientific literature, there is currently no specific information linking the chemical compound This compound to the mechanistic studies and molecular targets outlined in your request. The search for research findings on its interaction with Phosphatidylinositol 3-kinase (PI3Kα), PIM-1/2 Kinase, BCR-ABL1 Tyrosine Kinase, InhA Enzyme, α-Glucosidase Enzyme, and the Ras Molecular Pathway did not yield direct results for this particular molecule.

While the broader classes of quinoline and carboxamide derivatives have been investigated for activity against some of these targets, the specific data for "this compound" is not available in the public domain. For instance, studies on PIM kinase inhibitors have included complex substituted quinoline structures, but not the specific compound requested. nih.gov Similarly, research into inhibitors for enzymes like InhA and α-glucosidase has focused on other classes of molecules or different quinoline scaffolds. nih.govmdpi.comnih.gov

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for this specific compound. Proceeding would require speculation beyond the available data, which would compromise the integrity and accuracy of the information presented.

Cellular Localization and Uptake Mechanisms

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the cellular localization or uptake mechanisms of this compound have been identified. Research delineating how this compound is absorbed by cells, its subcellular distribution, and the transporters or processes involved in its cellular entry is not present in the current body of scientific publications.

Impact on Gene Expression and Proteomic Profiles

There is currently no available data from gene expression or proteomic profiling studies involving this compound. Consequently, the impact of this specific compound on cellular gene transcription and protein expression remains uncharacterized.

Data Tables

No data is available to be presented in tabular format.

Detailed Research Findings

A thorough search of scientific databases and research articles did not yield any specific mechanistic studies, molecular target identification, or data on cellular localization, uptake, gene expression, or proteomic changes associated with this compound. The scientific community has not published research that falls within the scope of these specific inquiries for this particular chemical entity.

Conclusion

N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide stands as a compound of significant interest at the intersection of quinoline (B57606) and pyridine (B92270) chemistry. While direct and extensive research on this specific molecule is still emerging, the wealth of information available for its close analogues provides a strong foundation for its future exploration. The combination of two medicinally important scaffolds, linked by a versatile carboxamide bridge, presents a compelling case for its potential as a lead compound in the development of new therapeutic agents. Continued investigation into its synthesis, biological activity, and mechanism of action is warranted to fully unlock the therapeutic promise of this intriguing molecule.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is instrumental in structure-based drug design for forecasting the binding mode and affinity of a compound within the active site of a biological target. For N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide, docking simulations can identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex. Given that quinoline (B57606) derivatives are known to target a wide array of proteins, including kinases and polymerases, docking studies are a critical first step in identifying its biological activity. irins.orgmdpi.com

Binding Affinity Prediction and Ranking

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units such as kcal/mol. This score estimates the free energy of binding, with lower (more negative) values indicating a more stable and potentially stronger interaction between the ligand and the protein. mdpi.com These scores allow for the ranking of different compounds against a single target or the evaluation of a single compound against multiple potential targets.

For this compound, docking simulations would calculate its binding energy within the active sites of various pharmacologically relevant proteins. For instance, studies on similar quinoline-carboxamide structures have evaluated their potential as inhibitors of DNA damage response (DDR) kinases or P2X7 receptors. nih.govirins.org By comparing its docking score to those of known inhibitors, researchers can prioritize this compound for further experimental testing.

Table 1: Interpretation of Molecular Docking Metrics

Metric Description Significance
Docking Score (kcal/mol) An estimation of the binding free energy between the ligand and the target protein. A lower (more negative) score suggests a higher predicted binding affinity.
Ligand Efficiency (LE) The binding energy per heavy (non-hydrogen) atom of the ligand. Helps normalize binding affinity by the size of the molecule, allowing for more effective comparison of different-sized compounds.

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a docked conformation and a reference conformation (e.g., a co-crystallized ligand). | A low RMSD value (< 2.0 Å) indicates that the docking protocol can accurately reproduce the experimental binding mode. |

Identification of Key Binding Residues and Interaction Types (e.g., hydrogen bonds, hydrophobic interactions)

Beyond a simple score, docking simulations provide a detailed, three-dimensional model of the ligand-receptor complex, revealing specific amino acid residues that are key to the binding interaction. For this compound, these interactions are dictated by its distinct chemical features.

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction pattern observed for kinase inhibitors binding to the hinge region of the ATP-binding site. irins.org The amide linker provides both a hydrogen bond donor (-NH) and an acceptor (C=O), allowing for robust interactions with the protein backbone or specific residues. The pyridine (B92270) ring and the chloroquinoline system can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. mdpi.com The chlorine atom at the 6-position can also form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity and selectivity.

Molecular Dynamics Simulations (if applicable)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

Conformational Stability and Dynamics of Ligand-Receptor Complexes

An MD simulation starting from a docked pose of this compound would reveal whether the key interactions identified in docking are maintained over a simulated period (typically nanoseconds to microseconds). irins.org Analysis of metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone can quantify the stability of the complex. A stable complex will show minimal deviation from its initial docked conformation, suggesting a favorable and sustained binding event. researchgate.net These simulations are crucial for validating docking results and confirming that the predicted binding mode is not a transient or energetically unstable state. mdpi.com

Density Functional Theory (DFT) Analysis and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. dergipark.org.tr DFT calculations provide a fundamental understanding of a molecule's intrinsic properties, independent of its interaction with a receptor. For this compound, DFT can be used to determine its optimized three-dimensional geometry, charge distribution, and the energies of its frontier molecular orbitals. researchgate.netarabjchem.org

HOMO-LUMO Energy Gaps and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap suggests the molecule is more polarizable and more likely to engage in chemical reactions or charge-transfer interactions. arabjchem.org DFT calculations for the 6-chloroquinoline (B1265530) scaffold, a core component of the title compound, have been performed to explore its electronic features and reactivity. dergipark.org.tr Such analyses for the entire this compound molecule would provide valuable information on its electronic profile and potential for forming covalent bonds or engaging in charge-transfer interactions with a biological target.

Table 2: Key Quantum Chemical Descriptors from DFT Analysis

Descriptor Formula Chemical Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the "escaping tendency" of electrons from a system.

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |

Ligand-Based Drug Design Approaches (e.g., pharmacophore modeling)

Ligand-based drug design methodologies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. When the three-dimensional structure of a biological target is unknown, these approaches utilize the structural information of known active compounds to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response.

For quinoline-3-carboxamide (B1254982) derivatives, which have been investigated for various therapeutic applications, pharmacophore modeling serves as a crucial tool. Although specific pharmacophore models for this compound are not extensively detailed in publicly available research, models for analogous quinoline and quinolone carboxamides have been developed, particularly in the context of cancer research. These models typically identify key chemical features that are critical for biological activity.

A hypothetical pharmacophore model for this compound and its analogues could be constructed based on its structural components. The essential features would likely include:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the pyridine ring, as well as the oxygen atom of the carboxamide group.

Hydrogen Bond Donor: The hydrogen atom of the carboxamide group.

Aromatic Rings: The quinoline and pyridine ring systems, which can engage in pi-pi stacking interactions.

Hydrophobic Feature: The chloro-substituent on the quinoline ring.

These features can be mapped in three-dimensional space to create a query for searching chemical databases for compounds with a similar spatial arrangement of these critical interaction points. The development of such a model is a foundational step in ligand-based virtual screening.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypePotential Origin in CompoundRole in Molecular Interaction
Hydrogen Bond Acceptor (HBA)Quinoline Nitrogen, Pyridine Nitrogen, Carbonyl OxygenForms hydrogen bonds with receptor amino acid residues.
Hydrogen Bond Donor (HBD)Amide N-HForms hydrogen bonds with receptor amino acid residues.
Aromatic Ring (AR)Quinoline Ring System, Pyridine Ring SystemParticipates in pi-pi stacking or hydrophobic interactions.
Hydrophobic (HY)Chloro-substituted Benzene (B151609) RingEngages in hydrophobic interactions within the binding pocket.

Virtual Screening Strategies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast number of candidate compounds to a more manageable number for further experimental testing.

For the discovery of novel analogues of this compound, a virtual screening campaign could be strategically employed. This would typically involve the use of the previously developed pharmacophore model as a 3D query to filter large chemical databases. The workflow for such a screening would involve several key steps:

Database Selection: Choosing appropriate compound libraries for screening. These can range from commercially available compound collections to specialized in-house databases.

Pharmacophore-Based Filtering: The 3D pharmacophore model is used to rapidly screen the selected databases, retaining only those molecules that match the key chemical features in the correct spatial orientation.

Molecular Docking: The hits from the initial pharmacophore screen are then subjected to molecular docking simulations. This step predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. For quinoline-3-carboxamide derivatives, docking studies have been performed against targets such as Platelet-Derived Growth Factor Receptor (PDGFR) and Ataxia Telangiectasia Mutated (ATM) kinase.

ADMET Prediction: The remaining candidates are often evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico predictive models. This helps to eliminate compounds with poor pharmacokinetic profiles early in the discovery process.

Hit Selection and Prioritization: The final step involves ranking the compounds based on their docking scores, predicted binding energies, and ADMET profiles to select a diverse set of promising candidates for synthesis and biological evaluation.

This multi-step approach increases the efficiency of the drug discovery process by prioritizing compounds with a higher probability of being active and possessing drug-like properties.

Table 2: A Hypothetical Virtual Screening Workflow for this compound Analogues

StepDescriptionObjective
1. Library PreparationCuration and preparation of large compound databases (e.g., ZINC, ChEMBL).To create a diverse set of molecules for screening.
2. Pharmacophore ScreeningApplication of the 3D pharmacophore model as a filter.To rapidly identify molecules with the essential chemical features.
3. Molecular DockingDocking of filtered hits into a relevant protein target's active site.To predict binding modes and rank compounds based on binding affinity.
4. ADMET FilteringIn silico prediction of pharmacokinetic and toxicity properties.To eliminate compounds with undesirable drug-like properties.
5. Final Hit SelectionVisual inspection and clustering of top-ranked compounds.To select a manageable number of diverse candidates for experimental validation.

Derivatization and Hybridization Strategies for Enhanced Bioactivity

Design and Synthesis of Quinoline-Pyridine Hybrids

The design of quinoline-pyridine hybrids is centered on the principle of combining two biologically active heterocyclic systems to generate a new chemical entity with potentially synergistic or additive effects. The synthesis of such hybrids generally involves the formation of an amide bond between a quinoline-containing carboxylic acid or its activated derivative and an amino-pyridine, or vice versa.

A common synthetic route for analogous compounds, such as N-(pyridine-4-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, involves the reaction of an ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate with an aminopyridine (e.g., 4-aminopyridine or 3-aminopyridine). This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) with the addition of a few drops of dimethylformamide (DMF) and heated under reflux for an extended period. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting solid product is isolated, washed with solvents such as water, methanol, and THF, and then dried. mdpi.com This straightforward condensation reaction allows for the creation of a diverse library of quinoline-pyridine hybrids by varying the substitution patterns on both heterocyclic rings.

Integration with Other Heterocyclic Systems (e.g., Thiazoles, Triazoles, Sulfonamides, Chalcones, Pyrazoles)

To further diversify the biological activity of the quinoline-pyridine scaffold, it can be integrated with other pharmacologically important heterocyclic systems. This molecular hybridization strategy aims to access multiple biological targets or enhance interaction with a single target.

Thiazoles: Pyridine-thiazole hybrids are of significant interest. For instance, N-(4-phenylthiazol-2-yl) nicotinamide derivatives have been synthesized by conjugating 2-amino-4-phenyl thiazoles with nicotinic acids. nih.gov This approach combines the known biological activities of both the pyridine (B92270) and thiazole rings into a single molecule.

Triazoles: The triazole moiety is often used as a linker or a key pharmacophore in drug design. Quinoline-triazole hybrids have been investigated as potential antimicrobial and anticancer agents. mdpi.commdpi.com Similarly, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and synthesized to explore their antibacterial potential. researchgate.net

Sulfonamides: The combination of quinoline (B57606) and sulfonamide moieties has yielded compounds with potent antimicrobial and anticancer activities. nih.govnih.govresearchgate.net These hybrid molecules are designed to target key enzymes in pathogenic bacteria or cancer cells. For example, quinoline-sulfonamide hybrids have been shown to act as potent inhibitors of bacterial DNA gyrase or topoisomerase IV. researchgate.net

Chalcones: Chalcones are known for their broad spectrum of biological activities, particularly as anticancer agents. nih.gov Molecular hybridization of the quinoline scaffold with a chalcone fragment has produced novel derivatives with significant antiproliferative activity against various cancer cell lines. frontiersin.orgnih.gov These quinoline-chalcone hybrids often work by inducing cell cycle arrest and apoptosis. nih.govfrontiersin.org

CompoundTarget Cell LineIC50 (µM)Source
9i A549 (Lung Carcinoma)3.91 nih.gov
K-562 (Myelogenous Leukemia)1.91 nih.gov
9j A549 (Lung Carcinoma)5.29 nih.gov
K-562 (Myelogenous Leukemia)2.67 nih.gov
12e MGC-803 (Gastric Cancer)1.38 frontiersin.orgnih.gov
HCT-116 (Colon Carcinoma)5.34 frontiersin.orgnih.gov
MCF-7 (Breast Cancer)5.21 frontiersin.orgnih.gov

Pyrazoles: The pyrazole ring is a key structural motif in many biologically active compounds. rsc.org Quinoline-pyrazoline hybrids have been synthesized and evaluated for dual antimalarial and anticancer activities. mdpi.com Additionally, pyrazole-carboxamide derivatives are explored for various therapeutic applications, including the treatment of acute myeloid leukemia. The hybridization strategy involves linking the quinoline core to a pyrazole or pyrazoline ring, often through a flexible linker, to optimize interactions with biological targets.

Prodrug Strategies and Bioprecursors

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule, such as poor solubility, low permeability, or rapid metabolism. While specific prodrugs for N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide are not extensively documented, general strategies applicable to quinoline-based compounds can be considered.

One such approach involves the synthesis of N-alkoxyquinoline prodrugs. These compounds are designed to be stable until they reach a target tissue, where they can be activated. For example, under anoxic conditions, radiolytic one-electron reduction can cause the N-alkoxyquinoline prodrug to release the parent quinoline-based drug and a reducing radical, which can then reduce another prodrug molecule, initiating a chain reaction. This strategy could be particularly useful for targeted drug delivery to hypoxic tumor environments. Other general prodrug approaches include the formation of esters, carbamates, or phosphates to temporarily mask polar functional groups, thereby increasing lipophilicity and enhancing membrane permeability.

Development of Multi-Target Directed Ligands

Complex diseases often involve multiple pathological pathways, making a single-target approach insufficient. The development of Multi-Target Directed Ligands (MTDLs) aims to address this by designing single molecules that can modulate multiple biological targets simultaneously. The quinoline-pyridine hybrid scaffold is an excellent starting point for MTDL design due to the inherent biological activities of its constituent parts.

Researchers have designed and synthesized new quinoline-pyridine hybrids as inhibitors of multiple kinases, such as PIM-1 and PIM-2, which are implicated in various cancers. nih.govnih.gov Certain derivatives have shown potent anticancer activity against a range of cancer cell lines, inducing apoptosis and activating caspases. nih.govnih.gov Kinetic studies have revealed that these hybrids can act as competitive or even mixed competitive and non-competitive inhibitors of their target kinases. nih.govnih.gov Another MTDL strategy involves designing diquinolinyl-pyridine derivatives that can target and stabilize G-quadruplex structures in human telomeres, which can arrest cell proliferation and exhibit anticancer activity. nih.gov These examples demonstrate the potential of the this compound framework as a basis for developing novel MTDLs for complex diseases.

Future Research Directions and Challenges

Elucidation of Undefined Mechanisms of Action

A primary challenge in the development of novel therapeutic agents is the precise identification of their molecular targets and mechanisms of action. For N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide, the exact mechanism remains an area of active investigation. However, research into structurally related quinoline-4-carboxamides has provided a compelling lead. A notable derivative from this series, DDD107498, was found to exhibit its potent antimalarial effects by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2). acs.orgnih.govnih.gov This novel mechanism, which disrupts protein synthesis in the parasite, is a critical advantage as it is distinct from the modes of action of most currently used antimalarials. acs.orgnih.gov

Future research should prioritize determining if this compound or its analogs share this PfEF2 inhibitory activity. Furthermore, given the broad bioactivity of the quinoline (B57606) scaffold, other potential mechanisms should be explored, especially if the compound is investigated for different diseases. For instance, some quinoline-sulfonamide derivatives have been reported to act as inhibitors of the NF-κB pathway, a key regulator of cell proliferation and survival, suggesting a potential mechanism in cancer therapy. researchgate.net

Overcoming Resistance Mechanisms in Disease Models

The escalating crisis of drug resistance across multiple diseases, including malaria, bacterial infections, and cancer, necessitates the development of compounds that can bypass existing resistance mechanisms.

Drug-Resistant Malaria Strains: The global spread of malaria parasites resistant to frontline drugs, including chloroquine (B1663885) and even artemisinin-based combination therapies, poses a severe threat to public health. researchgate.net A key strategy to combat this is the development of agents with novel mechanisms of action. acs.org Compounds that inhibit new targets, such as the aforementioned PfEF2, are less likely to be affected by the mutations that confer resistance to established drugs, like mutations in the P. falciparum chloroquine resistance transporter (PfCRT). acs.orgnih.gov Future studies must rigorously evaluate this compound and its derivatives against a wide panel of clinically relevant, drug-resistant P. falciparum strains to confirm their efficacy and lack of cross-resistance. rsc.org

MDR Bacteria and Resistant Cancer Cells: The quinoline core is a well-established pharmacophore in antibacterial agents (e.g., fluoroquinolones) and various anticancer drugs. nih.gov The rise of multidrug-resistant (MDR) bacteria presents a constant need for new chemical scaffolds. nih.gov Similarly, chemoresistance is a major cause of treatment failure in oncology. nih.gov Quinoline-based compounds are being actively investigated for their potential to overcome these challenges. nih.govnih.gov Research should extend to testing quinoline-pyridine carboxamides against MDR bacterial strains and a variety of resistant cancer cell lines to determine their potential in these therapeutic areas.

Optimization of Potency and Selectivity Through Advanced Design

The journey from a screening "hit" to a viable drug candidate involves extensive structural modification to optimize its pharmacological properties. The development of the antimalarial quinoline-4-carboxamide series serves as an excellent blueprint for this process. The initial hit compound, while active, suffered from poor physicochemical properties, including high lipophilicity (clogP), low aqueous solubility, and metabolic instability. nih.gov

Through systematic medicinal chemistry efforts, researchers were able to significantly improve the compound's profile. Key strategies included:

Reducing Lipophilicity: Replacing highly lipophilic atoms like bromine with chlorine or fluorine. acs.org

Modifying Substituents: Altering groups on the quinoline and carboxamide moieties to improve metabolic stability and solubility. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically exploring how changes to different parts of the molecule affect its potency and selectivity. nih.gov

This optimization campaign successfully transformed a moderately potent hit into lead molecules with low nanomolar in vitro potency and excellent efficacy in animal models. researchgate.net Similar advanced design strategies, potentially incorporating computational modeling and fluorine substitution to enhance metabolic stability, will be crucial for refining the potency, selectivity, and pharmacokinetic properties of this compound. mdpi.comacs.org

Table 1: Example of a Lead Optimization Cascade for Quinoline Carboxamides (Hypothetical Data Based on Published Research nih.gov)
Compound SeriesKey ModificationAntimalarial Potency (EC50, nM)Lipophilicity (clogP)Microsomal Stability
Initial HitBromine at R1, Aromatic at R21204.3Poor
Intermediate SeriesChlorine at R1, Modified Amine at R2703.5Moderate
Optimized LeadOptimized R1, Flexible Linker and Amine at R3<10<3.0Good

Development of Novel Analytical Methods for Compound Quantification and Metabolite Profiling

To understand a compound's behavior in vivo, robust and sensitive analytical methods are required for its quantification in complex biological matrices like blood, plasma, and tissues. resolvemass.ca While basic identification is straightforward, detailed pharmacokinetic (PK) and metabolism studies demand advanced techniques.

The gold standard for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). resolvemass.camdpi.com This hyphenated technique offers high sensitivity and specificity, allowing for the precise measurement of the parent drug and its metabolites even at very low concentrations. nih.gov The development of a validated LC-MS/MS method is essential for:

Pharmacokinetic Analysis: Determining key parameters such as absorption, distribution, metabolism, and excretion (ADME). resolvemass.ca

Metabolite Identification: Characterizing the metabolic fate of the compound. Identifying major metabolites is critical, as they may contribute to the compound's efficacy or potential toxicity. youtube.comresearchgate.net

Biodistribution Studies: Quantifying the amount of the compound that reaches target tissues versus other organs. researchgate.netnih.gov

Future work must focus on developing and validating such sophisticated analytical methods for this compound to support preclinical and, potentially, clinical development.

Exploration of New Therapeutic Applications for Quinoline-Pyridine Carboxamide Derivatives

While the initial focus for many quinoline carboxamides has been on malaria, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a vast range of biological activities. nih.govnih.gov This opens up exciting possibilities for exploring this compound and its derivatives for new therapeutic applications.

Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. nih.govekb.egarabjchem.org The structural similarity of the quinoline-pyridine carboxamide core to known kinase inhibitors makes oncology a high-priority area for future screening. neuroquantology.comnih.govmdpi.com

Antimicrobial Activity: Beyond malaria, quinoline compounds have shown broad antimicrobial potential, including antibacterial and antifungal activities. nih.govbohrium.comresearchgate.net Screening against a diverse panel of pathogenic bacteria and fungi could uncover new leads for treating infectious diseases. nih.gov

Other Potential Applications: The functionalized quinoline motif has been associated with a wide array of other pharmacological effects, including anti-inflammatory, antiviral, and antiprotozoal activities. nih.govnih.gov High-throughput screening of a library of quinoline-pyridine carboxamide derivatives against various biological targets could reveal entirely new and unexpected therapeutic uses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-chloroquinolin-4-yl)pyridine-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of 6-chloroquinoline-4-amine with pyridine-3-carboxylic acid derivatives. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, DCC).
  • Amide bond formation under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C).
  • Purification via column chromatography or recrystallization to isolate the product .
    • Optimization : Reaction yields are improved by adjusting solvent polarity (e.g., DMF, THF), catalyst loading (e.g., DMAP), and stoichiometric ratios. Kinetic monitoring via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELXL for refinement and SIR97 for structure solution .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks; 2D experiments (e.g., COSY, NOESY) validate spatial arrangements .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the pyridine-quinoline aromatic system. Poor solubility in water requires co-solvents (e.g., PEG-400) for biological assays .
  • Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10) via hydrolysis of the amide bond. Storage at –20°C in inert atmospheres preserves integrity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

  • Approach :

  • Use SHELXL’s TWIN and BASF commands to model twinned crystals, adjusting scale factors and HKLF5 files .
  • For disorder, apply PART instructions and occupancy refinement to split atoms/moieties across multiple sites. Validate using R-factor convergence and difference Fourier maps .
    • Validation Tools : CheckCIF/PLATON identifies symmetry mismatches; ADDSYM in OLEX2 corrects missed symmetry operations .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Analog Design : Modify substituents on the quinoline (e.g., Cl → F, CF₃) or pyridine (e.g., –OCH₃, –CN) rings to probe electronic effects. Compare with analogs like N-(3-chloro-4-methylphenyl)-6-(pyrazolyl)pyridine-carboxamide .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities. Correlate IC₅₀ values with substituent Hammett constants .
    • Computational Aids : Molecular docking (AutoDock Vina) predicts binding poses; QSAR models link substituent descriptors (e.g., logP, polar surface area) to activity .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

  • Protocol :

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., in GROMACS) under physiological conditions (310 K, 1 atm) to assess conformational stability .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies, identifying key residues (e.g., hydrogen bonds with Asp86 in CD38) .
  • Pharmacophore Modeling : Define essential features (e.g., aromatic rings, H-bond acceptors) using Schrödinger’s Phase to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.